molecular formula C20H16FN3OS B2760007 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1243106-65-1

2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B2760007
CAS No.: 1243106-65-1
M. Wt: 365.43
InChI Key: ANCSCZFSSJFFGM-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine and methoxybenzyl groups in its structure can influence its chemical reactivity and biological activity.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazolo[1,5-a]pyrazine core.

    Attachment of the 4-Methoxybenzylthio Group: This can be done through a thiolation reaction where a 4-methoxybenzyl halide reacts with a thiol derivative of the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 4-methoxybenzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines (if nitro groups are reduced).

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and methoxybenzyl groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-4-((4-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine: Similar structure but with a methyl group instead of a methoxy group.

    2-(4-Chlorophenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the 4-fluorophenyl and 4-methoxybenzylthio groups in 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine can impart unique chemical and biological properties compared to its analogs. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-25-17-8-2-14(3-9-17)13-26-20-19-12-18(23-24(19)11-10-22-20)15-4-6-16(21)7-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCSCZFSSJFFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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